molecular formula C7H7Br2N B1442815 Pyridine, 3,4-bis(bromomethyl)- CAS No. 917476-26-7

Pyridine, 3,4-bis(bromomethyl)-

Cat. No. B1442815
CAS RN: 917476-26-7
M. Wt: 264.94 g/mol
InChI Key: AZMPRMRIFWGAMD-UHFFFAOYSA-N
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Description

“Pyridine, 3,4-bis(bromomethyl)-” is a chemical compound with the molecular weight of 345.86 . It is a type of substituted pyridine . It is also known as 3,4-bis(bromomethyl)pyridine hydrobromide .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3,4-bis(bromomethyl)-” can be represented by the InChI code: 1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H . This indicates that the compound contains a pyridine ring with bromomethyl groups attached at the 3 and 4 positions.


Chemical Reactions Analysis

While specific chemical reactions involving “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, it is known that bromomethyl pyridines can react with diamines to form corresponding diamines .

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1803611-21-3 .

Scientific Research Applications

Metal Complexes and Structural Diversity

Pyridine derivatives demonstrate versatility in forming metal complexes, contributing to structural diversity in coordination chemistry. The sulfur-bridged bis-pyridine ligand, 4,4′-dipyridyldisulfide (4DPDS), exemplifies this by forming over 30 structurally diverse metal complexes, including macrocycles, zigzags, helices, and repeated rhomboids. Despite its simple structure, the twisted configuration and axial chirality of 4DPDS afford unique structural diversity and guest inclusion properties in its complexes (Horikoshi & Mochida, 2006).

Ternary Cocrystal Formation

Pyridine derivatives are also involved in the formation of complex cocrystal structures. A rare 2:2:1 ternary cocrystal was reported, consisting of trithiocyanuric acid, bis(pyridin-4-yl) sulfide molecules, and 1,4-bis(pyridin-4-yl)tetrasulfane. The cocrystal structure, stabilized by hydrogen and halogen bridges and stacking interactions, was synthesized and characterized, showcasing the structural and interaction complexity of pyridine derivatives in crystal engineering (Wzgarda-Raj et al., 2021).

Medicinal and Non-Medicinal Uses

Pyridine derivatives are prominent in medicinal chemistry due to their diverse biological activities. Many such derivatives are clinically used, with their applications extending beyond medicinal purposes. This highlights the multifaceted roles of pyridine derivatives in both health-related and various other scientific domains (Altaf et al., 2015).

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, there is ongoing research into the synthesis and applications of bromomethyl-substituted heterocyclic compounds . This suggests that “Pyridine, 3,4-bis(bromomethyl)-” and similar compounds may have potential for further study and application.

Mechanism of Action

Target of Action

The primary targets of the compound Pyridine, 3,4-bis(bromomethyl)- are organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of two organic groups, one being electrophilic and the other nucleophilic . The electrophilic organic groups undergo oxidative addition with palladium, forming a new Pd–C bond .

Mode of Action

Pyridine, 3,4-bis(bromomethyl)- interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The action of Pyridine, 3,4-bis(bromomethyl)- primarily affects the Suzuki–Miyaura coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Result of Action

The molecular and cellular effects of Pyridine, 3,4-bis(bromomethyl)-'s action are primarily seen in the formation of new carbon–carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of Pyridine, 3,4-bis(bromomethyl)- can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.

properties

IUPAC Name

3,4-bis(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMPRMRIFWGAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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